25-Deoxycedysterone;25-deoxy-20-ecdysone
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Overview
Description
Ponasterone A is a steroid hormone belonging to the class of ecdysteroids, which are polyhydroxylated sterols. These compounds are primarily known for their role in regulating molting and metamorphosis in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponasterone A can be synthesized through chemical and biotechnological methods. One of the chemical synthesis routes involves the transformation of 20-hydroxyecdysone through multiple complex reactions, although this method yields only about 2.1% of the final product . Another approach involves the enzymatic conversion of ponasteroside A to ponasterone A using glycosyltransferase GTBP1 from Bacillus pumilus BF1, which has shown high efficiency and selectivity .
Industrial Production Methods: Industrial production of ponasterone A can be achieved using recombinant Escherichia coli harboring the glycosyltransferase GTBP1. This method allows for efficient production with a molar yield of 92.7% in a biphasic system, where in situ product removal helps shift the reaction equilibrium towards the synthesis of ponasterone A .
Chemical Reactions Analysis
Types of Reactions: Ponasterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various derivatives of ponasterone A, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
Ponasterone A exerts its effects by binding to specific receptors, such as G protein-coupled receptors (GPCRs), on the cell membrane. This binding triggers a signaling cascade that involves the release of calcium ions, protein phosphorylation, and activation of various kinases. These molecular events lead to changes in gene expression and cellular responses, such as molting and metamorphosis in insects .
Comparison with Similar Compounds
Ponasterone A is unique among ecdysteroids due to its specific gene-inducing properties and high bioactivity. Similar compounds include:
Ecdysone: The primary molting hormone in insects, structurally related to ponasterone A.
20-Hydroxyecdysone: A widely studied ecdysteroid with similar biological activities.
Muristerone A: Another synthetic analog of ecdysone with gene-inducing properties
Properties
IUPAC Name |
17-(2,3-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYBCXMCWDUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860114 |
Source
|
Record name | 2,3,14,20,22-Pentahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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